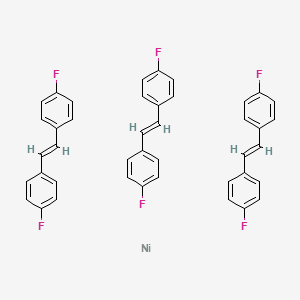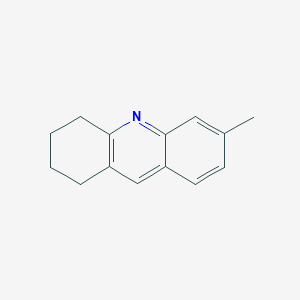
6-Methyl-1,2,3,4-tetrahydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as pharmacology, material sciences, and photophysics. This compound is characterized by its polycyclic planar structure, which contributes to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydroacridine typically involves the condensation of cyclohexanone with anthranilic acid, followed by chlorination and subsequent condensation with hydrazine hydrate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient catalysts to optimize yield and reduce production costs .
化学反应分析
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of acridone derivatives.
Reduction: Formation of tetrahydroacridine derivatives.
Substitution: Formation of halogenated acridine derivatives.
科学研究应用
6-Methyl-1,2,3,4-tetrahydroacridine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
作用机制
The primary mechanism of action for 6-Methyl-1,2,3,4-tetrahydroacridine involves DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .
相似化合物的比较
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine (Tacrine): Known for its use in treating Alzheimer’s disease.
2-Methyl-9-phenyl-1,2,3,4-tetrahydroacridine: Studied for its anticorrosion properties.
Ethyl-9-phenyl-1,2,3,4-tetrahydroacridine-2-carboxylate: Another derivative with potential anticorrosion applications.
Uniqueness
6-Methyl-1,2,3,4-tetrahydroacridine is unique due to its specific methyl substitution, which can influence its reactivity and biological activity. This substitution may enhance its ability to intercalate with DNA and inhibit acetylcholinesterase, making it a promising candidate for further research in medicinal chemistry .
属性
CAS 编号 |
26706-92-3 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC 名称 |
6-methyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-12-9-11-4-2-3-5-13(11)15-14(12)8-10/h6-9H,2-5H2,1H3 |
InChI 键 |
HWYZLTZIRJIPET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC3=C(CCCC3)C=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


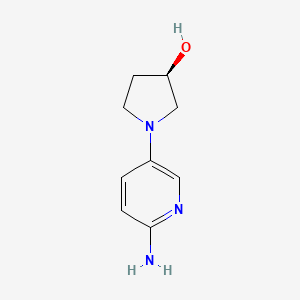


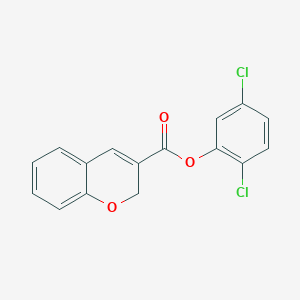
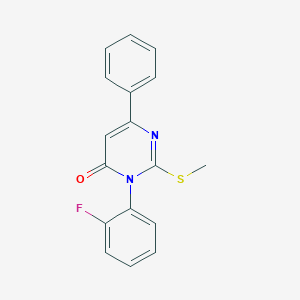
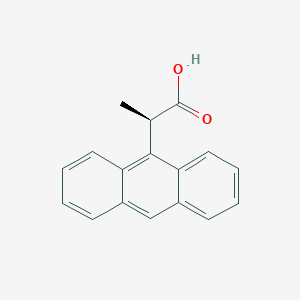
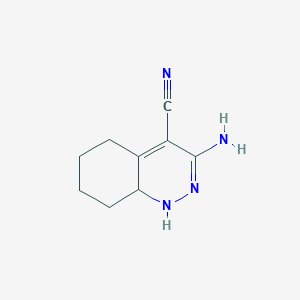
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
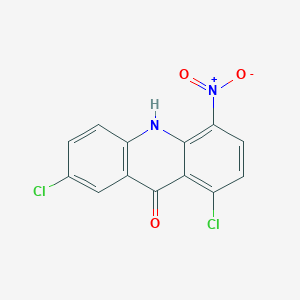
![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
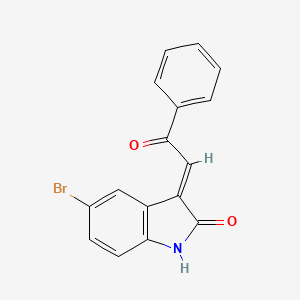
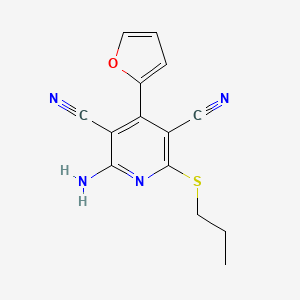
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
